2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
Description
2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by an ethylsulfonyl group at position 2 and a 3-(trifluoromethyl)benzyl substituent at position 1. The trifluoromethylbenzyl moiety contributes to lipophilicity, which may influence membrane permeability and target engagement.
Properties
IUPAC Name |
2-ethylsulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-2-25(23,24)16-21-14-8-3-4-9-15(14)22(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWAXCWULJDRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzimidazole core can interact with various biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Table 1: Substituent Variations and Implications
Key Observations :
- Sulfonyl vs. Sulfinyl/Thioether : The ethylsulfonyl group in the target compound offers greater oxidative stability compared to sulfinyl (S=O) or thioether (S–C) derivatives .
- Trifluoromethyl Positioning : The 3-(trifluoromethyl)benzyl group in the target compound differs from trifluoromethyl at position 2 in , which may alter steric interactions with biological targets .
Reactivity Insights :
- The target compound’s ethylsulfonyl group likely requires oxidation of a thioether precursor, analogous to methods in and .
- Propargylthio derivatives () utilize nucleophilic substitution, whereas triazole-linked compounds () employ click chemistry, highlighting divergent synthetic strategies .
Pharmacological and Physicochemical Profiles
Table 3: Inferred Bioactivity and Properties
Critical Analysis :
- The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in V600EBRAF inhibitors () .
- highlights benzimidazoles with heterocyclic substituents (e.g., furan, thiophene) exhibiting antiviral activity, suggesting structural flexibility for target optimization .
Biological Activity
The compound 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core substituted with an ethylsulfonyl group and a trifluoromethylbenzyl moiety, contributing to its unique reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 344.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that benzimidazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: In Vitro Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The results demonstrated that the compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating moderate potency in inhibiting cell growth.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. It was evaluated against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound possesses inhibitory effects on bacterial growth, potentially making it a candidate for further development as an antimicrobial agent.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of DNA synthesis: By intercalating into DNA strands.
- Disruption of cellular signaling pathways: Particularly those involved in apoptosis and cell proliferation.
- Reactive oxygen species (ROS) generation: Leading to oxidative stress in cancer cells.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious disease management. The combination of anticancer and antimicrobial properties makes it a versatile candidate for further pharmacological exploration.
Future Directions
Further research is needed to explore:
- The structure-activity relationship (SAR) to optimize efficacy.
- In vivo studies to evaluate safety and therapeutic potential.
- Formulation development for enhanced bioavailability.
Q & A
[Basic] What synthetic strategies are recommended for preparing 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole?
The synthesis typically involves a multi-step approach:
Core formation : Cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes) under acidic conditions (e.g., HCl/AcOH) to form the benzimidazole core .
Functionalization :
- Ethylsulfonyl introduction : Sulfonation at position 2 using ethanesulfonyl chloride, followed by oxidation (e.g., H₂O₂/AcOH) .
- Trifluoromethylbenzyl substitution : Alkylation at position 1 via nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH/THF) .
Optimization : Use SiO₂ nanoparticles as catalysts to improve yield (up to 85%) and reduce reaction time .
[Advanced] How can researchers address discrepancies in NMR data for benzimidazole derivatives?
Contradictory NMR signals often arise from tautomerism or dynamic processes. Methodological solutions include:
- Variable-temperature NMR : Identify temperature-dependent shifts (e.g., NH protons broadening at higher temperatures) .
- 2D NMR techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- DFT calculations : Compare experimental chemical shifts with B3LYP/6-31G* optimized structures to validate assignments .
[Basic] What spectroscopic benchmarks are critical for characterizing this compound?
Key spectral features:
- ¹H NMR : Aromatic protons (δ 7.1–8.3 ppm), ethylsulfonyl quartet (δ 1.4–1.6 ppm, CH₂CH₃), and trifluoromethylbenzyl singlet (δ 4.8–5.2 ppm, CH₂) .
- IR : Strong S=O stretches at 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) .
- HRMS : Exact mass confirmation (C₁₇H₁₄F₃N₂O₂S, [M+H]⁺ = 367.0732) with <5 ppm error .
[Advanced] What computational methods predict this compound’s binding affinity to EGFR?
A multi-scale approach:
Molecular docking : Use AutoDock Vina with EGFR crystal structures (PDB: 1M17) to identify binding poses. The trifluoromethyl group may engage in hydrophobic interactions with Leu718 and Phe723 .
Molecular dynamics (MD) : Simulate 100 ns trajectories to assess stability of key hydrogen bonds (e.g., sulfonyl oxygen with Met793) .
Binding free energy : Calculate via MM-PBSA, focusing on electrostatic contributions from the sulfonyl group .
[Basic] How should researchers evaluate antimicrobial activity?
Standard protocols:
- MIC determination : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Time-kill assays : Monitor bactericidal effects at 2×MIC over 24 hours.
- Synergy testing : Checkerboard assays with ampicillin to calculate FIC indices .
[Advanced] What strategies optimize pharmacokinetic properties of this compound?
Key methodologies:
- PAMPA assay : Measure permeability (logPₑff) to assess intestinal absorption. Sulfonyl groups may reduce logPₑff by 0.5–1.0 units .
- Microsomal stability : Incubate with liver S9 fractions; track degradation via LC-MS/MS. Ethylsulfonyl derivatives typically show t₁/₂ > 60 minutes .
- CYP450 inhibition : Screen against 3A4/2D6 isoforms using fluorescent substrates.
[Advanced] How can SAR studies improve bioactivity?
Systematic modifications:
- Position 1 : Replace 3-(trifluoromethyl)benzyl with halogenated analogs (e.g., 4-Cl) to enhance target binding .
- Position 2 : Test sulfonamide isosteres (e.g., sulfonimidamide) for improved solubility .
- Core modifications : Introduce electron-withdrawing groups (e.g., NO₂) at position 5 to boost antimicrobial activity .
[Basic] What purification techniques yield high-purity product?
Effective methods:
- Column chromatography : Use silica gel with hexane/EtOAc gradients (70:30 → 50:50) .
- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (melting point: 210–215°C) .
- Preparative HPLC : C18 column with acetonitrile/water + 0.1% TFA; monitor at 254 nm .
[Advanced] What mechanistic role does SiO₂ play in synthesis?
SiO₂ nanoparticles enhance reactions via:
- Acidic surface sites : Promote proton transfer during cyclocondensation .
- High surface area : 300–400 m²/g improves catalyst-substrate contact, reducing reaction time by 30% .
- Recyclability : Retain >85% activity after 5 cycles (characterized via BET/TEM) .
[Advanced] How to resolve cytotoxicity discrepancies between models?
Address inconsistencies through:
- Stability testing : Confirm compound integrity in assay media via LC-MS .
- Induced-fit docking : Account for protein flexibility in EGFR simulations .
- Orthogonal assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD < 100 nM indicates potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
